molecular formula C18H15N3O5S B11967411 N-(4-Benzenesulfonylamino-3-nitro-naphthalen-1-YL)-acetamide CAS No. 55691-89-9

N-(4-Benzenesulfonylamino-3-nitro-naphthalen-1-YL)-acetamide

Cat. No.: B11967411
CAS No.: 55691-89-9
M. Wt: 385.4 g/mol
InChI Key: DPMOCQDIQBGLBA-UHFFFAOYSA-N
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Description

N-(4-Benzenesulfonylamino-3-nitro-naphthalen-1-YL)-acetamide is a structurally complex acetamide derivative featuring a naphthalene core substituted with a nitro group at position 3 and a benzenesulfonylamino group at position 4.

Properties

CAS No.

55691-89-9

Molecular Formula

C18H15N3O5S

Molecular Weight

385.4 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-nitronaphthalen-1-yl]acetamide

InChI

InChI=1S/C18H15N3O5S/c1-12(22)19-16-11-17(21(23)24)18(15-10-6-5-9-14(15)16)20-27(25,26)13-7-3-2-4-8-13/h2-11,20H,1H3,(H,19,22)

InChI Key

DPMOCQDIQBGLBA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C2=CC=CC=C21)NS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Crystallinity and Packing

Key Example: Meta-substituted N-aryl-2,2,2-trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit distinct crystal systems (monoclinic or orthorhombic) depending on substituent electronic effects. The introduction of strong electron-withdrawing groups (e.g., nitro) at meta positions significantly alters lattice constants and molecular packing .

Comparison :

  • Nitro Group Impact : In the target compound, the 3-nitro group on naphthalene likely induces steric and electronic effects similar to those observed in meta-substituted trichloro-acetamides. This could lead to tighter molecular packing due to enhanced dipole interactions.
Table 1: Substituent-Driven Crystallographic Differences
Compound Substituents Crystal System Space Group Key Observations
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-Cl, trichloro-acetamide Monoclinic P2₁/c Single molecule/asymmetric unit
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-CH₃, trichloro-acetamide Monoclinic P2₁/n Two molecules/asymmetric unit
Target Compound 3-NO₂, 4-benzenesulfonylamino Predicted Triclinic Unknown Likely complex H-bonding networks

Functional Group Variations in Acetamide Derivatives

Benzothiazole-Based Analogs : Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (EP3348550A1) share the acetamide backbone but replace the naphthalene core with benzothiazole. These derivatives prioritize heteroaromatic interactions, enhancing solubility and bioactivity compared to purely aromatic systems .

Halogenated Derivatives : N-(3-chloro-4-fluorophenyl)acetamide and N-(4-bromophenyl)-2-(naphthalen-1-yl)acetamide highlight how halogen substituents improve thermal stability and intermolecular halogen bonding, contrasting with the nitro group’s electron-withdrawing effects .

Table 2: Functional Group Influence on Properties
Compound Core Structure Key Functional Groups Notable Properties
Target Compound Naphthalene 3-NO₂, 4-benzenesulfonylamino High polarity, potential H-bonding
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole CF₃, phenyl Enhanced solubility, bioactivity
N-(3-chloro-4-fluorophenyl)acetamide Phenyl 3-Cl, 4-F Halogen bonding, thermal stability

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